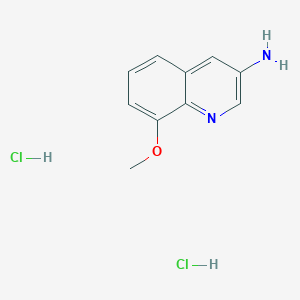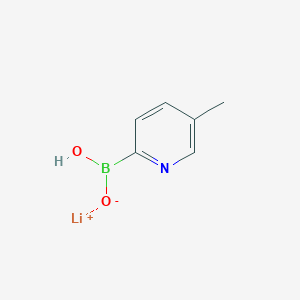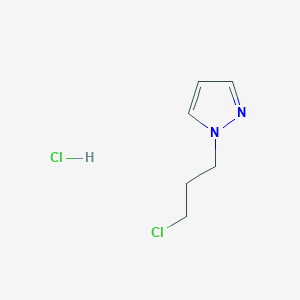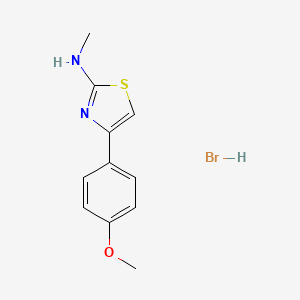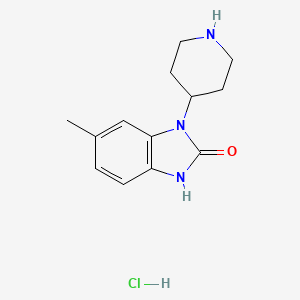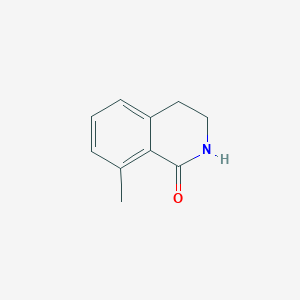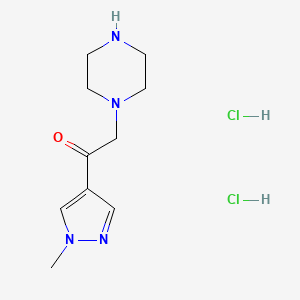
1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Overview
Description
“1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride” is a chemical compound with the CAS Number: 1354951-78-2 . It has a molecular weight of 281.18 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, quinoxaline derivative 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, an essential intermediate to obtain the drug Erdafitinib, has been synthesized using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N4O.2ClH/c1-13-7-9(6-12-13)10(15)8-14-4-2-11-3-5-14;;/h6-7,11H,2-5,8H2,1H3;2*1H .Scientific Research Applications
Pain Management
1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride has been identified as a σ1 receptor (σ1R) antagonist and a clinical candidate for pain management. Notable for its high aqueous solubility and high permeability in Caco-2 cells, this compound shows promising antinociceptive properties in mouse models (Díaz et al., 2020).
Antibacterial and Biofilm Inhibition
The compound has shown significant antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. It also demonstrates excellent biofilm inhibition activities, potentially more effective than the reference drug Ciprofloxacin (Mekky & Sanad, 2020).
Anti-inflammatory Activity
Research has identified the anti-inflammatory potential of this compound. It exhibited significant in-vitro anti-inflammatory activity, as evidenced by membrane stabilization studies and in-vivo anti-inflammatory activity in rat models (Ahmed et al., 2017).
Neuroprotective Activities
Derivatives of this compound have been investigated for their neuroprotective activities. Some derivatives showed significant protective effects against cellular damage in rat models and potential for treating cerebral ischemic stroke (Gao et al., 2022).
Synthesis and Characterization
The compound has been synthesized and characterized in various studies, contributing to the understanding of its molecular structure and potential reactivity behavior (Lv et al., 2013).
Antimicrobial Activity
Azole-containing derivatives of this compound have demonstrated moderate to significant antibacterial and antifungal activities in vitro (Gan et al., 2010).
Antitumor Activity
Research has explored the potential antitumor activity of piperazine-based derivatives, examining their effects on tumor DNA methylation processes (Hakobyan et al., 2020).
Manufacturing Improvements
A new manufacturing procedure for cetirizine dihydrochloride, involving an intermediate closely related to this compound, has been developed for more efficient production (Reiter et al., 2012).
Safety and Hazards
Mechanism of Action
1-Methyl-1H-pyrazol-4-yl
This is a common moiety in many bioactive compounds . For example, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine is synthesized via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .Piperazin-1-yl
This is also a common moiety in many bioactive compounds. For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized and screened for their in vitro cytotoxic activity against several cell lines .properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)-2-piperazin-1-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-13-7-9(6-12-13)10(15)8-14-4-2-11-3-5-14;;/h6-7,11H,2-5,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFENBELBNDDKOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423204.png)
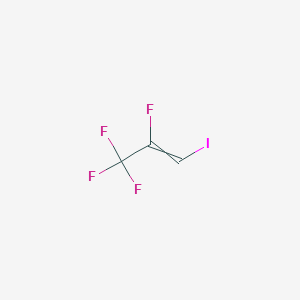
![5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1423210.png)
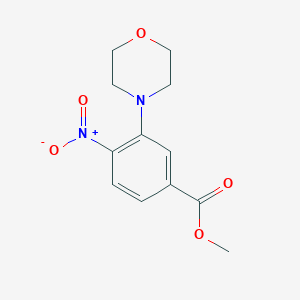
![N'-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B1423214.png)
